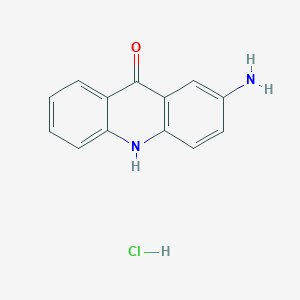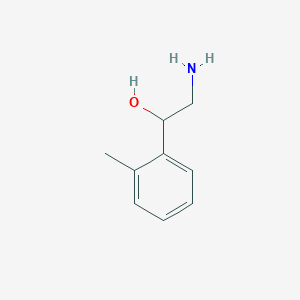
盐酸 2-氨基吖啶-9(10H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of 2-Aminoacridin-9(10H)-one hydrochloride and its derivatives involves several innovative approaches. Huang et al. (2013) developed an efficient synthesis for 10-methylacridin-9(10H)-ones from 2-(methylamino)benzophenones through Cu-catalyzed intramolecular oxidative C(sp2)–H amination, using O2 as the sole oxidant (Huang et al., 2013). Similarly, modular synthesis of 9,10-Dihydroacridines, closely related to 2-Aminoacridin-9(10H)-one hydrochloride, was achieved through an ortho-C alkenylation/hydroarylation sequence, highlighting a one-pot synthesis route that is both efficient and scalable (Wang et al., 2021).
Molecular Structure Analysis
The molecular structure of acridine derivatives, including 2-Aminoacridin-9(10H)-one hydrochloride, has been extensively studied using various analytical techniques. Kimura (1987) detailed the molecular structure of acridinyl-substituted uracil, providing insights into the structural aspects of acridine derivatives through X-ray analysis (Kimura, 1987). These structural analyses are crucial for understanding the chemical behavior and reactivity of such compounds.
Chemical Reactions and Properties
Acridine derivatives undergo a range of chemical reactions, which are essential for their functionalization and application in various fields. Acheson and Constable (1980) explored the synthesis of 10-alkyl- and 10,10′-alkyl-linked 9-aminoacridinium salts, illustrating the versatility of acridine compounds in undergoing chemical modifications (Acheson & Constable, 1980). These reactions enable the development of acridine-based compounds with tailored properties for specific applications.
Physical Properties Analysis
The physical properties of 2-Aminoacridin-9(10H)-one hydrochloride, such as solubility, melting point, and crystal structure, are influenced by its molecular structure and intermolecular interactions. He et al. (2013) examined the supramolecular networks of acridine derivatives, revealing how different substituents affect the melting point and crystal structure through intermolecular π-stacking interactions and hydrogen bonding (He et al., 2013).
Chemical Properties Analysis
The chemical properties of 2-Aminoacridin-9(10H)-one hydrochloride, such as reactivity and stability, are central to its applications. Goodell et al. (2006) investigated the hydrolysis rates of 9-substituted aminoacridines, providing valuable information on the stability and reactivity of these compounds under various conditions (Goodell et al., 2006). Understanding these chemical properties is crucial for the development of new acridine-based compounds with enhanced performance and stability.
科学研究应用
抗癌特性和 DNA 相互作用
盐酸 2-氨基吖啶-9(10H)-酮及其衍生物,特别是吖啶羧酰胺 Pt 络合物,已显示出作为抗癌剂的潜力。与顺铂相比,这些络合物对顺铂耐药细胞表现出活性,因为它们具有不同的 DNA 序列选择性,这使得它们能够产生独特的 Pt-DNA 交联谱。这种与 DNA 的独特相互作用,尤其是形成 5'-CGA 等新序列上的加合物,使这些络合物能够逃避免疫癌细胞的 DNA 修复机制,从而克服顺铂耐药性。在这些独特序列上形成加合物的 ability 归因于分子的吖啶部分,突出了盐酸 2-氨基吖啶-9(10H)-酮在开发新型抗癌疗法中的重要性 (Murray、Chen 和 Galea,2014 年); (Hardie、Kava 和 Murray,2017 年)。
抗肿瘤功效和分子靶点
与盐酸 2-氨基吖啶-9(10H)-酮在结构上相关的化合物 FTY720 在几种癌症模型中显示出抗肿瘤功效。它的抗肿瘤作用归因于独立于 S1P 受体激活的机制,而这些机制主要涉及它的免疫抑制作用。这表明 FTY720 及其延伸的化合物(如盐酸 2-氨基吖啶-9(10H)-酮)可以在癌症治疗中通过非 S1PR 依赖性途径发挥作用。通过独特的机制靶向癌细胞的能力为研究盐酸 2-氨基吖啶-9(10H)-酮在肿瘤学中的应用开辟了新的途径 (Zhang 等人,2013 年)。
作用机制
安全和危害
属性
IUPAC Name |
2-amino-10H-acridin-9-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O.ClH/c14-8-5-6-12-10(7-8)13(16)9-3-1-2-4-11(9)15-12;/h1-7H,14H2,(H,15,16);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARHWXRIFFJKLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C=CC(=C3)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735296 |
Source


|
| Record name | 2-Aminoacridin-9(10H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminoacridin-9(10H)-one hydrochloride | |
CAS RN |
727388-68-3 |
Source


|
| Record name | 2-Aminoacridin-9(10H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


